Amdizalisib, also known as HMPL-689, is a novel compound classified as a selective and potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It is currently under Phase II clinical development in China for the treatment of hematological malignancies. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting specific pathways involved in cancer cell proliferation and survival.
Amdizalisib belongs to the class of drugs known as kinase inhibitors, specifically targeting the PI3Kδ isoform of the phosphoinositide 3-kinase family. This enzyme plays a crucial role in various cellular processes, including growth, proliferation, and survival. The development of amdizalisib is part of ongoing research aimed at improving treatment options for patients with blood cancers and other related disorders .
The synthesis of amdizalisib involves several key steps that utilize advanced organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the general synthetic approach typically includes:
The molecular structure of amdizalisib can be represented by its chemical formula and structural formula. The compound features a complex arrangement that facilitates its interaction with the PI3Kδ enzyme.
A detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirms the structural integrity and purity of the synthesized compound.
Amdizalisib undergoes various chemical reactions during its metabolic processing within biological systems. Key aspects include:
The mechanism of action of amdizalisib involves selective inhibition of the PI3Kδ pathway:
Amdizalisib exhibits several notable physical and chemical properties:
These properties are essential for optimizing dosage forms and ensuring effective delivery in clinical settings.
Amdizalisib's primary application lies within oncology as a targeted therapy for hematological malignancies such as:
Phosphoinositide 3-Kinase Delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells. It catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger. In B-cell malignancies—including chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and diffuse large B-cell lymphoma (DLBCL)—constitutive activation of the B-cell receptor (BCR) pathway drives PI3Kδ hyperactivation. This results in sustained PIP3 production, which recruits pleckstrin homology domain-containing proteins such as Bruton’s tyrosine kinase (BTK) and Akt to the plasma membrane. Consequently, downstream survival, proliferation, and anti-apoptotic signals are amplified [1] [4].
Genetic studies confirm that PI3Kδ signaling regulates nuclear factor kappa B (NF-κB) activation and metabolic reprogramming in malignant B-cells. Inhibiting PI3Kδ disrupts BCR-mediated survival signals, leading to caspase-dependent apoptosis and reduced tumor burden. Notably, PI3Kδ’s restricted expression in leukocytes minimizes broader systemic effects, making it a compelling target for hematological malignancies [3] [9].
Amdizalisib (HMPL-689) is a synthetic, low-molecular-weight compound that acts as a competitive antagonist of adenosine triphosphate (ATP) binding within the catalytic cleft of PI3Kδ. Structural analyses reveal that amdizalisib binds to the hinge region of PI3Kδ’s kinase domain through key hydrogen bonds and hydrophobic interactions. The compound’s core scaffold features a morpholine group that mimics ATP’s ribose orientation, while its fluorophenyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site [1] [9].
Table 1: Structural Interactions Between Amdizalisib and PI3Kδ
PI3Kδ Domain Region | Chemical Group in Amdizalisib | Interaction Type |
---|---|---|
Hinge region | Nitrogen atoms of pyrimidine | Hydrogen bonding |
Hydrophobic pocket | Difluorophenyl group | Van der Waals forces |
Affinity pocket | Morpholine ring | Solvent displacement |
This precise binding mode confers high affinity for PI3Kδ (half-maximal inhibitory concentration [IC50] < 1 nM). Mutagenesis studies indicate that residues Val828 and Trp760 in PI3Kδ are critical for amdizalisib’s binding stability, explaining its selectivity over other kinases [1].
Amdizalisib exhibits >100-fold selectivity for PI3Kδ over other Class I isoforms (PI3Kα, PI3Kβ, PI3Kγ). In vitro enzymatic assays demonstrate the following IC50 values:
Table 2: Selectivity Profile of Amdizalisib Against Class I PI3K Isoforms
Isoform | IC50 (nM) | Tissue Distribution |
---|---|---|
PI3Kδ | 0.7 | Hematopoietic cells |
PI3Kγ | 45 | Immune/inflammatory cells |
PI3Kα | 520 | Ubiquitous |
PI3Kβ | 1,200 | Ubiquitous |
Data adapted from comparative kinase inhibition studies [1] [9].
Off-target profiling across 468 human kinases revealed negligible activity (IC50 > 10,000 nM) against receptor tyrosine kinases (e.g., EGFR, VEGFR), serine/threonine kinases (e.g., mTOR, CDK2), and lipid kinases outside the PI3K family. This specificity minimizes off-target toxicity and distinguishes amdizalisib from earlier pan-PI3K inhibitors [1] [8].
Amdizalisib suppresses PI3Kδ-dependent phosphorylation events, notably inhibiting Akt activation at both Thr308 and Ser473 residues. This dual inhibition disrupts downstream effectors:
In primary lymphoma cells, amdizalisib treatment reduces phosphorylated Akt levels by >80% within 2 hours, correlating with caspase-3 cleavage and mitochondrial cytochrome c release. Synergistic effects are observed when combined with inhibitors of B-cell receptor signaling (e.g., Bruton’s tyrosine kinase inhibitors), validating PI3Kδ’s nodal role in lymphomagenesis [1] [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0